REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[Br:10]N1C(=O)CCC1=O>C(#N)C>[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([Br:10])=[C:4]([CH3:9])[N:3]=1
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Name
|
|
Quantity
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4.31 g
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Type
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reactant
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Smiles
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NC1=NC(=CC(=N1)C)C
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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6.15 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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23 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 23° C. for 3 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The formed precipitate was filtered
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Type
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CUSTOM
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Details
|
dried
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |